
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dibutylaminopropyl groups attached to a fluorene backbone, which is further functionalized with carboxylate groups and a ketone. The dihydrochloride hydrate form indicates the presence of hydrochloride salts and water molecules in the crystalline structure.
Méthodes De Préparation
The synthesis of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate typically involves multiple steps. One common synthetic route includes the reaction of 9-fluorenone with dibutylaminopropyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified and converted to its dihydrochloride hydrate form by treatment with hydrochloric acid and subsequent crystallization .
Analyse Des Réactions Chimiques
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dibutylaminopropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate involves its interaction with molecular targets such as enzymes or receptors. The dibutylaminopropyl groups may facilitate binding to specific sites, while the fluorene backbone provides structural stability. The compound can modulate biological pathways by altering the activity of its targets, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other bis-substituted fluorenes and related polycyclic aromatic compounds. For example:
Bis(3-diethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Similar structure but with diethylamino groups instead of dibutylamino groups.
Bis(3-dimethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Contains dimethylamino groups, leading to different chemical and biological properties. The uniqueness of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
36421-16-6 |
|---|---|
Formule moléculaire |
C37H56Cl2N2O5 |
Poids moléculaire |
679.8 g/mol |
Nom IUPAC |
dibutyl-[3-[7-[3-(dibutylazaniumyl)propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]azanium;dichloride |
InChI |
InChI=1S/C37H54N2O5.2ClH/c1-5-9-19-38(20-10-6-2)23-13-25-43-36(41)29-15-17-31-32-18-16-30(28-34(32)35(40)33(31)27-29)37(42)44-26-14-24-39(21-11-7-3)22-12-8-4;;/h15-18,27-28H,5-14,19-26H2,1-4H3;2*1H |
Clé InChI |
ACEUWVRWFDRPEN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[NH+](CCCC)CCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





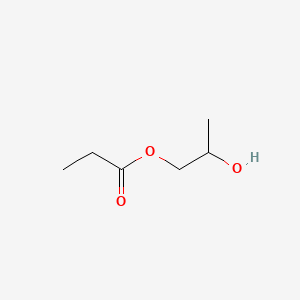


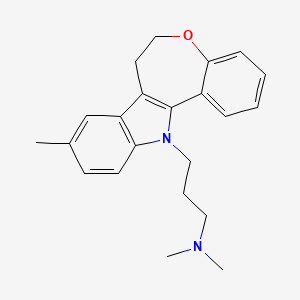

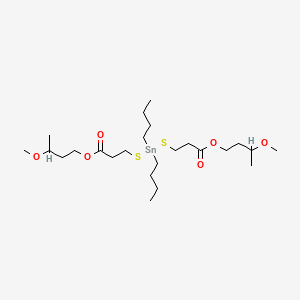

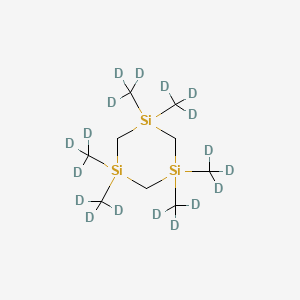
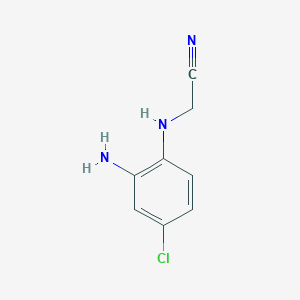
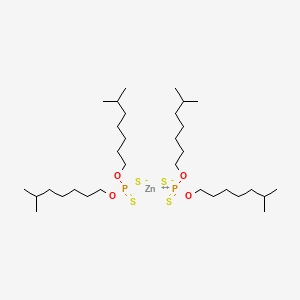
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
